molecular formula C8H8ClNO B8688882 (5-Chloro-6-ethenyl-3-pyridinyl)methanol

(5-Chloro-6-ethenyl-3-pyridinyl)methanol

Cat. No.: B8688882
M. Wt: 169.61 g/mol
InChI Key: DFARTQSGADNXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-6-ethenyl-3-pyridinyl)methanol is a pyridine derivative featuring a hydroxymethyl group at the 3-position, a chlorine substituent at the 5-position, and an ethenyl (vinyl) group at the 6-position of the pyridine ring.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

(5-chloro-6-ethenylpyridin-3-yl)methanol

InChI

InChI=1S/C8H8ClNO/c1-2-8-7(9)3-6(5-11)4-10-8/h2-4,11H,1,5H2

InChI Key

DFARTQSGADNXCD-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=N1)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Ethenyl vs. Alkoxy: The ethenyl group in the target compound may confer reactivity for polymerization or conjugation, whereas alkoxy groups (e.g., isopropoxy in ) increase hydrophobicity and steric bulk.

Molecular Weight Trends: Halogen size directly impacts molecular weight. For example, iodine in (6-Chloro-5-iodopyridin-3-yl)methanol increases its weight to 269.47 g/mol, nearly double that of the target compound.

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